molecular formula C11H12N2S2 B188285 7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol CAS No. 314260-78-1

7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B188285
CAS No.: 314260-78-1
M. Wt: 236.4 g/mol
InChI Key: RBWNDBNSJFCLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol scaffold is a versatile chemical entity in medicinal chemistry, primarily investigated for its potent anti-proliferative and anti-inflammatory properties. Its core structure is a bioisostere of quinazoline, designed to improve aqueous solubility and drug-like characteristics by incorporating sp3 hybridized carbon atoms . Researchers value this chemotype for its ability to serve as a key intermediate in synthesizing novel compounds that target critical pathways in disease progression. In oncology research, close structural analogues of this compound have demonstrated compelling activity as microtubule targeting agents (MTAs). These compounds inhibit cancer cell proliferation by binding to the colchicine site on tubulin, leading to microtubule depolymerization and cell cycle arrest . Notably, such derivatives have shown potency in the low nanomolar range against various human cancer cell lines and possess a significant advantage in circumventing P-glycoprotein (Pgp) and βIII-tubulin mediated drug resistance, common mechanisms that limit the efficacy of drugs like paclitaxel . This makes it a valuable tool for studying multidrug-resistant cancers. Beyond cytoskeletal disruption, related tetrahydropyridothienopyrimidine-based molecules have also been designed as anti-angiogenic agents, functioning by inhibiting the phosphorylation of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key regulator of tumor blood supply . Furthermore, the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold exhibits significant potential in immunology and inflammation research. Studies on similar derivatives have revealed their ability to act as effective anti-inflammatory agents by suppressing the production of key inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-6 in macrophages . The mechanism of action involves inhibiting the activation of the NF-κB signaling pathway and preventing the nuclear translocation of its p65 subunit, as well as suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) . This dual-action mechanism positions such compounds as interesting candidates for probing novel anti-inflammatory pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-6-2-3-7-8(4-6)15-11-9(7)10(14)12-5-13-11/h5-6H,2-4H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWNDBNSJFCLBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=S)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383111
Record name 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314260-78-1
Record name 7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthetic routes and reaction conditions for WAY-239448 are not widely published. typical preparation methods for such compounds involve multi-step organic synthesis, often starting with commercially available precursors. The process may include steps like halogenation, nucleophilic substitution, and cyclization under controlled conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

WAY-239448 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol has shown promise as a lead compound for developing new therapeutic agents. Its derivatives are being investigated for their potential as:

  • Anticancer Agents: Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that modifications to the thiol group enhance biological activity.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Study:
A study evaluated the cytotoxic effects of synthesized derivatives of this compound on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation compared to controls, suggesting potential for further development as anticancer drugs .

Proteomics Research

The compound is utilized in proteomics due to its ability to modify proteins through thiol interactions. It serves as a reagent for labeling and detecting proteins in complex biological samples.

Application Example:
In proteomic studies, researchers employed this compound as a tagging agent to identify specific protein interactions within cellular pathways. This application aids in understanding disease mechanisms at the molecular level .

Materials Science

Recent investigations have explored the use of this compound in the synthesis of novel materials with electronic properties. Its unique structure allows for incorporation into polymer matrices or as a dopant in organic semiconductors.

Research Findings:
Studies indicate that incorporating this compound into polymer blends enhances conductivity and thermal stability. This property is particularly useful in developing advanced materials for electronic applications .

Mechanism of Action

WAY-239448 exerts its effects by inhibiting the activity of CK2. CK2 is involved in phosphorylating various substrates that regulate cell cycle progression and apoptosis. By inhibiting CK2, WAY-239448 can disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the phosphorylation of key proteins like p53 and AKT.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • 3-Arylideneamino derivatives (e.g., 4a–h) demonstrate higher yields (up to 92%) compared to ferrocenyl or N-substituted analogs, likely due to milder reaction conditions .
  • Ferrocenyl derivatives exhibit superior cytotoxicity (IC₅₀ ~7–10 μM), suggesting redox-active moieties enhance anticancer activity .
2.2.1. Antimicrobial Activity
  • Substituted thienopyrimidines (e.g., compounds 4, 6, 10) show potent activity against E. coli, S. aureus, and C. albicans, with MIC values <10 μg/mL .
  • The 4-thiol group may improve membrane permeability or target sulfhydryl-dependent enzymes, but specific data for the target compound are lacking .
2.2.2. Anticancer Activity
  • Ferrocenyl analogs exhibit IC₅₀ values in the low micromolar range against breast cancer cells (MCF-7, MDA-MB-231), outperforming 5-fluorouracil .
  • N-Substituted amines (e.g., compound 13) show moderate activity (IC₅₀ >50 μM), indicating substituent bulkiness may hinder target binding .
2.2.3. Enzyme Inhibition
  • 2-Substituted analogs with 4-ketone groups demonstrate anti-tyrosinase activity, while 4-thiol derivatives remain unexplored in this context .
Physicochemical Properties
  • Solubility : The 4-thiol group may confer higher polarity compared to 4-ketone or 4-amine analogs, though DMSO solubility is standardized for the target compound .
  • Stability : The -80°C storage recommendation suggests sensitivity to oxidation or thermal degradation, a trait shared with sulfur-containing analogs .

Biological Activity

7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol (commonly referred to as "compound 1") is a thieno-pyrimidine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including antimicrobial and anticancer activities. This article explores the biological activity of compound 1, summarizing relevant research findings and case studies.

  • Molecular Formula : C11H12N2S2
  • Molecular Weight : 236.36 g/mol
  • Melting Point : 220°C to 225°C
  • CAS Number : 314260-78-1
  • InChI Key : RBWNDBNSJFCLBZ-UHFFFAOYSA-N

Antimicrobial Activity

Recent studies have shown that compound 1 exhibits significant antimicrobial properties. In a screening of various derivatives, it was found that compounds with similar structures displayed moderate to potent activity against several pathogenic bacteria and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values for compound 1 against Pseudomonas aeruginosa and Escherichia coli were reported at 0.21 μM, indicating strong antibacterial efficacy .

Antitumor Activity

The antitumor potential of compound 1 has been evaluated in various in vitro assays. Notably:

  • A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against over 60 human tumor cell lines. Compounds structurally related to compound 1 exhibited significant growth inhibition with IC50 values ranging from low micromolar to sub-micromolar levels .
  • Specifically, certain derivatives showed better activity compared to standard chemotherapeutics like 5-fluorouracil, suggesting that modifications in the thieno-pyrimidine scaffold could enhance antitumor potency .

Structure-Activity Relationship (SAR)

The biological activity of compound 1 can be attributed to its unique structural features. The presence of the thiol group at the pyrimidine position is critical for its biological interactions. Studies indicate that:

  • Modifications to the thieno-pyrimidine structure can significantly alter its binding affinity and selectivity towards biological targets such as dihydrofolate reductase (DHFR), which is a key enzyme in cancer cell proliferation .

Study on Antimicrobial Efficacy

In a comprehensive study published in MDPI, researchers evaluated the antimicrobial efficacy of various thieno-pyrimidine derivatives, including compound 1. The study highlighted:

  • The effectiveness of these compounds against multi-drug resistant strains of bacteria.
  • The potential mechanisms by which these compounds disrupt bacterial cell walls and inhibit replication .

Study on Antitumor Mechanisms

A separate investigation focused on the antitumor mechanisms of thieno[2,3-d]pyrimidine derivatives. Key findings included:

  • Compound 1 and its analogs were shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Molecular docking studies revealed favorable binding interactions with target enzymes involved in nucleotide synthesis, further supporting their role as potential anticancer agents .

Q & A

Q. What are the common synthetic routes for preparing 7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine-4-thiol derivatives?

The compound is typically synthesized via cyclocondensation reactions. For example, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives are reacted with aldehydes in ethanol under reflux to form azomethine intermediates. Subsequent heterocyclization using glacial acetic acid and DMSO yields the pyrimidine core . Recrystallization from acetic acid is often employed to purify derivatives .

Q. How are structural ambiguities resolved during characterization of thienopyrimidine derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy are standard for confirming functional groups and substituent positions. For example, IR peaks at ~1,670 cm⁻¹ confirm the presence of a C=O group in related pyrimidin-4-one derivatives . X-ray crystallography is used to resolve complex stereochemistry, as demonstrated in the structural elucidation of 7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-amine .

Q. What in vitro assays are used to evaluate the pharmacological activity of this compound?

Anticancer activity is commonly assessed via MTT assays against cell lines like MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). IC₅₀ values are calculated, with derivatives such as 3-(ferrocenyl)-substituted analogs showing IC₅₀ values as low as 7.1–10.5 μM . Tyrosinase inhibition studies utilize spectrophotometric methods to measure enzyme activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-substituted derivatives?

Yield optimization involves adjusting solvent systems, reaction time, and temperature. For instance, extending reflux time in glacial acetic acid (60–90 minutes) and using DMSO as a co-solvent enhances cyclization efficiency. Yields exceeding 80% are reported for derivatives like 4g (2,4-dihydroxybenzene-substituted) under these conditions .

Q. What strategies address discrepancies between molecular docking predictions and experimental bioactivity data?

Docking studies for tyrosinase inhibition often prioritize compounds with aromatic substituents (e.g., 4g), but experimental IC₅₀ values may not correlate due to solvation effects or protein flexibility. Free energy perturbation (FEP) calculations or molecular dynamics simulations can refine binding affinity predictions .

Q. How do substituent modifications influence structure-activity relationships (SAR) in anticancer applications?

Substituents at the 2- and 3-positions critically modulate activity. For example:

  • 2-Mercapto groups enhance cytotoxicity, as seen in derivatives with IC₅₀ values <1 μM against liver cancer cell lines .
  • Aminophosphonate moieties improve selectivity for EGFR/VEGFR-2 dual inhibition, with inhibitory percentages >90% at 50 μg/mL .

Q. What analytical challenges arise in quantifying tautomeric forms of 4-thiol derivatives?

Thiol-thione tautomerism complicates NMR interpretation. High-resolution mass spectrometry (HRMS) and variable-temperature NMR (VT-NMR) are used to detect equilibrium shifts. For example, 2-mercapto derivatives exhibit distinct ¹H NMR signals for thiol (-SH) at δ 3.5–4.0 ppm and thione (C=S) at δ 170–175 ppm in ¹³C NMR .

Methodological and Data Analysis Challenges

Q. How are crystallographic disorders resolved in thienopyrimidine derivatives?

Single-crystal X-ray diffraction at low temperatures (e.g., 123 K) reduces thermal motion artifacts. For 7-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-amine, dynamic disorder in the tetrahydrobenzene ring was modeled using split positions, achieving an R factor of 0.053 .

Q. How can contradictory results between in vitro and in vivo anti-inflammatory activity be rationalized?

In vitro assays (e.g., COX-2 inhibition) may not account for metabolic stability. Pharmacokinetic profiling, including liver microsome studies, identifies rapid oxidation of 2-mercapto groups as a key limitation. Sodium borohydride reduction of thioxo derivatives improves bioavailability in rodent models .

Q. What computational tools integrate SAR data for multi-parametric optimization?

QSAR models incorporating topological polar surface area (TPSA), logP, and hydrogen-bonding descriptors predict blood-brain barrier penetration for CNS-targeted derivatives. Machine learning algorithms (e.g., Random Forest) prioritize substituents balancing potency and solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.